REACTION_CXSMILES
|
[P:1]([O:19][C:20]([C:33]1[CH:38]=[CH:37][C:36]([F:39])=[CH:35][C:34]=1[F:40])([CH2:27][N:28]1[CH:32]=[N:31][CH:30]=[N:29]1)[CH2:21][N:22]1[CH:26]=[N:25][CH:24]=[N:23]1)([O:11]CC1C=CC=CC=1)([O:3]CC1C=CC=CC=1)=[O:2].[OH-].[Na+].S(=O)(=O)(O)O>[Pd].O>[P:1]([OH:11])([OH:3])([O:19][C:20]([C:33]1[CH:38]=[CH:37][C:36]([F:39])=[CH:35][C:34]=1[F:40])([CH2:27][N:28]1[CH:32]=[N:31][CH:30]=[N:29]1)[CH2:21][N:22]1[CH:26]=[N:25][CH:24]=[N:23]1)=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)OC(CN1N=CN=C1)(CN1N=CN=C1)C1=C(C=C(C=C1)F)F
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at room temperature
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through a pad of celite (trade mark)
|
Type
|
WASH
|
Details
|
washed with water (5 ml)
|
Type
|
CUSTOM
|
Details
|
The toluene was separated
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
The resulting slurry was granulated at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (2×5 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OC(CN1N=CN=C1)(CN1N=CN=C1)C1=C(C=C(C=C1)F)F)(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |